molecular formula C8H14O3 B14645052 (4R)-4-Methyl-6-oxoheptanoic acid CAS No. 52921-00-3

(4R)-4-Methyl-6-oxoheptanoic acid

Cat. No.: B14645052
CAS No.: 52921-00-3
M. Wt: 158.19 g/mol
InChI Key: OMUNJJPUXKRNCU-ZCFIWIBFSA-N
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Description

(4R)-4-Methyl-6-oxoheptanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of a methyl group at the fourth carbon and a ketone group at the sixth carbon of a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-6-oxoheptanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically starts with the preparation of a suitable precursor, such as a chiral alcohol, which is then oxidized to form the ketone group. The reaction conditions often involve the use of mild oxidizing agents and controlled temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-6-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For substitution reactions, catalysts like palladium on carbon (Pd/C) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-4-Methyl-6-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions due to its specific stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-6-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s overall reactivity and binding affinity. These interactions are crucial in determining the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (4R)-4-Methyl-6-oxoheptanoic acid include:

  • 4-Methyl-2-oxohexanoic acid
  • 4-Methyl-3-oxoheptanoic acid
  • 4-Methyl-5-oxoheptanoic acid

Uniqueness

What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52921-00-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R)-4-methyl-6-oxoheptanoic acid

InChI

InChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1

InChI Key

OMUNJJPUXKRNCU-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)CC(=O)C

Canonical SMILES

CC(CCC(=O)O)CC(=O)C

Origin of Product

United States

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